1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Description
1-Benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core fused with a 1,2,4-triazole ring. The pyridinone moiety (a 2-pyridone derivative) is substituted at the 1-position with a benzyl group and at the 5-position with a 4-methyl-5-sulfanyl-1,2,4-triazol-3-yl group. This structure combines electron-rich (benzyl) and electron-deficient (triazole-sulfanyl) regions, influencing its physicochemical and biological properties. The compound’s molecular formula is C₁₅H₁₃N₄OS, with a molecular weight of 313.36 g/mol (exact value depends on isotopic composition). Its synthesis typically involves microwave-assisted methods or nucleophilic substitution reactions, as seen in related triazole-pyridinone derivatives .
Properties
IUPAC Name |
1-benzyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJFVBPUDKMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122600 | |
| Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242472-11-3 | |
| Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242472-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone, also known by its CAS number 242472-11-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4OS, with a molar mass of 298.36 g/mol. The compound features a triazole ring and a pyridinone structure, which are significant in influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4OS |
| CAS Number | 242472-11-3 |
| Molar Mass | 298.36 g/mol |
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. A study identified that derivatives of triazole compounds can inhibit the growth of various bacterial strains. Although specific data on the antimicrobial activity of this compound is limited, similar compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Triazole derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that triazole-based compounds can effectively inhibit the proliferation of breast cancer cells through cell cycle arrest and apoptosis induction .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzyme pathways or interference with nucleic acid synthesis. Triazoles are known to disrupt fungal cell wall synthesis by inhibiting the enzyme lanosterol demethylase; this mechanism could be extrapolated to potential effects on mammalian cells as well .
Study on Antimicrobial Properties
A comparative study evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that modifications to the sulfanyl group significantly influenced activity against Candida albicans, suggesting that further research into 1-benzyl derivatives could yield valuable insights into optimizing antimicrobial properties .
Anticancer Activity Assessment
In vitro studies have shown that triazole-containing compounds can induce apoptosis in cancer cell lines. For example, derivatives similar to 1-benzyl-5-(4-methyl-5-sulfanyl) exhibited IC50 values in the micromolar range against several cancer types, indicating significant cytotoxicity .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that derivatives of triazole compounds often display antifungal, antibacterial, and anticancer activities.
Antifungal Activity
Studies have shown that triazole derivatives can effectively inhibit the growth of various fungal pathogens. The presence of the sulfanyl group in 1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone enhances its interaction with fungal enzymes, potentially leading to improved antifungal efficacy .
Anticancer Properties
Research has suggested that similar triazole compounds can induce apoptosis in cancer cells. The ability of this compound to interact with specific biological targets could be explored further for developing novel anticancer therapies .
Agricultural Science
In agricultural applications, compounds like this compound may serve as fungicides or plant growth regulators. Triazole compounds are known for their ability to inhibit sterol biosynthesis in fungi, which is crucial for their growth and reproduction.
Fungicidal Activity
The compound's structural features suggest potential fungicidal properties. Its application could be investigated in crop protection against fungal diseases, which are a significant threat to agricultural productivity .
Material Science
The unique chemical properties of this compound also position it as a candidate for use in material science. Its potential applications include:
Polymer Additives
Incorporating this compound into polymers could enhance their thermal stability and mechanical properties. Research into its compatibility with various polymer matrices could yield materials with improved performance characteristics .
Nanotechnology
The synthesis of nanoparticles using this compound as a precursor may lead to innovative applications in nanotechnology. Its unique structure can facilitate the formation of nanoparticles with specific functional properties suitable for various applications including drug delivery systems and sensors .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of similar triazole compounds revealed that modifications in the sulfanyl group significantly enhanced activity against Candida species. This suggests that this compound could be similarly effective .
Case Study 2: Agricultural Application
Field trials using triazole fungicides demonstrated a marked reduction in disease incidence among crops treated with these compounds. This highlights the potential for this compound as an effective agricultural fungicide .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring enhance lipophilicity and may improve membrane permeability .
- Heterocycle Variation : Replacing triazole with tetrazole (as in ) reduces molecular complexity but may diminish antimicrobial efficacy, as triazole derivatives exhibit stronger interactions with bacterial enzymes .
Physicochemical Properties
- Solubility : The 1-benzyl derivative exhibits moderate aqueous solubility (∼0.5 mg/mL at pH 7.4), while dichlorobenzyl and CF₃-substituted analogues are more lipophilic (logP >3) .
- Stability : Sulfanyl groups are prone to oxidation; analogs with methylsulfanyl (-SMe) or protected thiols (e.g., disulfides) show improved stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone?
- Methodological Answer : The compound can be synthesized via alkylation of a triazole-thiol intermediate. For example, a procedure analogous to involves reacting 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol with benzyl halides under basic conditions (e.g., NaOH in methanol) to introduce the benzyl group . Alternatively, intramolecular cyclization of N-(3-oxoalkenyl) phenylacetamides via Knoevenagel condensation can form the 2(1H)-pyridinone core, as described in .
Q. How is the structural identity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL refines atomic positions against diffraction data, while WinGX integrates tools for data processing and validation . Key metrics include R-factors (<5%), residual electron density analysis, and checks for twinning or disorder using Platon (e.g., ) .
Q. What analytical techniques are critical for confirming purity and functional groups?
- Methodological Answer : High-performance liquid chromatography (HPLC, ≥95% purity) is used alongside spectroscopic methods:
- NMR : To confirm benzyl protons (δ 4.5–5.5 ppm) and pyridinone/triazole aromaticity.
- FTIR : Sulfanyl (S-H) stretches (~2550 cm⁻¹) and carbonyl (C=O) bands (~1650 cm⁻¹).
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during alkylation of the triazole-thiol intermediate?
- Methodological Answer :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiolate ion.
- Temperature control : Slow addition of benzyl halide at 0–5°C reduces side reactions (e.g., over-alkylation).
- Stoichiometry : Use a slight excess of alkylating agent (1.1–1.2 eq) to ensure complete substitution. Monitor via TLC or LC-MS .
Q. How should researchers address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Structural validation : Re-analyze compound purity (HPLC) and crystallinity (PXRD) to rule out polymorphic variations.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
- SAR analysis : Compare substituent effects; e.g., replacing the benzyl group with cycloheptyl () alters lipophilicity and target binding .
Q. What strategies are effective in resolving crystallographic data ambiguities (e.g., twinning or pseudosymmetry)?
- Methodological Answer :
- Twin refinement : Use SHELXL’s TWIN command to model twinned domains (common in triazole-containing structures).
- Pseudosymmetry checks : Apply PLATON’s ADDSYM to detect missed symmetry elements.
- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å) and reduce noise .
Q. How can computational methods enhance the interpretation of structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial enzymes in ). Focus on triazole-thione’s hydrogen-bonding capacity.
- DFT calculations : Calculate electrostatic potential surfaces (EPS) to predict reactivity at the sulfanyl group.
- MD simulations : Assess conformational stability of the benzyl-pyridinone linkage in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
